molecular formula C12H10Br2O2 B1298473 1,5-Dibromo-2,6-dimethoxynaphthalene CAS No. 25315-06-4

1,5-Dibromo-2,6-dimethoxynaphthalene

Cat. No.: B1298473
CAS No.: 25315-06-4
M. Wt: 346.01 g/mol
InChI Key: ISDSFEXTWVVJKX-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,6-dimethoxynaphthalene (CAS 25315-06-4) is an aromatic organic compound with the molecular formula C12H10Br2O2 and a molecular weight of 346.02 g/mol . This compound serves as a versatile and high-value building block in advanced organic synthesis, particularly in the construction of complex naphthalene-based structures . Its specific substitution pattern, with bromine atoms and methoxy groups in the 1,5 and 2,6 positions, makes it a key precursor for polymer chemistry, such as in the synthesis of conjugated macromolecules where it can contribute to defined molecular geometries and electronic properties . The compound is a solid and should be stored sealed in a dry environment, ideally between 2-8°C to maintain stability . Reported physical properties include a boiling point of 403.1°C at 760 mmHg and a density of 1.696 g/cm³ . Researchers utilize this dibromo-dimethoxynaphthalene derivative to develop novel materials and organic molecules due to the reactivity of the bromine sites in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) while the methoxy groups can influence electron density and offer sites for further functionalization . It is classified as an irritant, and standard safety precautions for handling chemicals should always be observed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-9-5-3-8-7(11(9)13)4-6-10(16-2)12(8)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDSFEXTWVVJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348168
Record name 1,5-Dibromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25315-06-4
Record name 1,5-Dibromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,5 Dibromo 2,6 Dimethoxynaphthalene

Advanced Synthetic Routes for 1,5-Dibromo-2,6-dimethoxynaphthalene

The creation of this compound relies on controlled chemical reactions that selectively place bromine and methoxy (B1213986) groups onto the naphthalene (B1677914) skeleton. This process involves sophisticated strategies to ensure the correct arrangement of these functional groups, which is critical for the compound's properties and subsequent use.

Regioselective Bromination Strategies for Naphthalene Core Functionalization

Regioselectivity is a critical challenge in the synthesis of substituted naphthalenes. The methoxy groups (-OCH₃) on the precursor, 2,6-dimethoxynaphthalene (B181337), are activating and ortho-, para-directing. This means they electronically favor the addition of electrophiles, such as bromine, to the positions adjacent (ortho) and opposite (para) to them. For the 2-methoxy group, the directing positions are 1 and 3. For the 6-methoxy group, the directing positions are 5 and 7. Therefore, the synthesis of the 1,5-dibromo isomer is a logical outcome of the dibromination of 2,6-dimethoxynaphthalene.

While a specific, documented protocol for the direct bromination of 2,6-dimethoxynaphthalene to this compound is not detailed in readily available literature, the principles of electrophilic aromatic substitution on similar substrates are well-established. For instance, the bromination of other activated naphthalene systems, like 2-naphthol, is known to proceed first to the 1-position, followed by substitution at other activated sites like the 6-position. google.com The reaction typically employs elemental bromine (Br₂) or other brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent.

General strategies for controlling regioselectivity in naphthalene bromination often involve the use of solid catalysts. Studies on unsubstituted naphthalene have shown that catalysts like acidic clays (B1170129) (e.g., montmorillonite (B579905) KSF) can influence the ratio of isomers produced. researchgate.netcardiff.ac.uk For example, under certain conditions, KSF clay can favor the formation of 1,5-dibromonaphthalene (B1630475) over the 1,4-isomer, although this is highly dependent on reaction time. researchgate.netcardiff.ac.uk

Methoxylation Techniques in Naphthalene Synthesis

The methoxy groups of this compound are typically introduced by the methylation of the corresponding dihydroxy precursor, 2,6-dihydroxynaphthalene (B47133). This transformation is a classic Williamson ether synthesis.

The synthesis of the 2,6-dihydroxynaphthalene precursor itself can be achieved through several methods, including the alkali fusion of sodium 2-naphthol-6-sulfonate or sodium naphthalene-2,6-disulfonate. researchgate.net A more modern approach involves a multi-step synthesis starting from 6-bromo-2-naphthol. researchgate.net

Once 2,6-dihydroxynaphthalene is obtained, it is O-methylated using a methylating agent. Common agents include dimethyl sulfate (B86663) (DMS) or methyl iodide. The reaction is conducted in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), which deprotonates the hydroxyl groups to form more nucleophilic naphtoxide ions. To improve efficiency, especially in industrial applications, phase-transfer catalysts may be employed. researchgate.net A detailed study on the synthesis of 1,6-dimethoxynaphthalene (B30794) from 1,6-dihydroxynaphthalene (B165171) highlights the key factors for achieving high yields, which include the choice of solvent, the method of adding the base, and the use of a reductant like Na₂S₂O₄ under a nitrogen atmosphere to prevent oxidation. researchgate.net These principles are directly applicable to the synthesis of the 2,6-dimethoxy isomer.

Multi-step Reaction Sequences and Yield Optimization

A plausible multi-step reaction sequence for synthesizing this compound begins with a suitable naphthalene precursor, which is first converted to 2,6-dihydroxynaphthalene. This intermediate is then methylated to form 2,6-dimethoxynaphthalene, which is subsequently dibrominated.

Plausible Synthetic Pathway:

Sulfonation/Fusion: Naphthalene → Naphthalene-2,6-disulfonic acid → 2,6-Dihydroxynaphthalene

Methoxylation: 2,6-Dihydroxynaphthalene + 2 CH₃I (or (CH₃)₂SO₄) → 2,6-Dimethoxynaphthalene

Bromination: 2,6-Dimethoxynaphthalene + 2 Br₂ → this compound

Optimizing the yield for such a sequence involves refining the conditions for each step. For the methoxylation step, factors such as reaction time, temperature, solvent, and the precise amounts of reagents are crucial. Research on the synthesis of a similar isomer, 1,6-dimethoxynaphthalene, demonstrated that yields could be pushed to over 99% by carefully controlling these variables, particularly the type of solvent and the method of base addition. researchgate.net For the bromination step, optimization would involve screening different brominating agents (e.g., Br₂, NBS), catalysts (Lewis acids, solid acids), solvents, and temperatures to maximize the formation of the desired 1,5-isomer while minimizing side products.

Below is a table summarizing typical conditions for the key reaction types involved in the synthesis.

Reaction Step Precursor Reagents Typical Conditions Product Reported Yield
Methoxylation1,6-DihydroxynaphthaleneDimethyl Sulfate (DMS), NaOH, Na₂S₂O₄Acetone/Water solvent, N₂ atmosphere1,6-Dimethoxynaphthalene>99% researchgate.net
Bromination2-NaphtholBromine (Br₂), H₂O₂Butanol solvent, 35°C1,6-Dibromo-2-naphthol~90% google.com

This table presents data for analogous reactions to illustrate typical conditions and yields.

Precursor Compounds and Derivatization Pathways

The utility of this compound is defined by its precursor, 2,6-dimethoxynaphthalene, and its potential to be converted into more complex molecules.

Utilization of 2,6-Dimethoxynaphthalene in Synthetic Schemes

2,6-Dimethoxynaphthalene serves as the direct precursor to this compound. The electron-rich nature of this precursor, due to the two methoxy groups, makes it highly susceptible to electrophilic aromatic substitution, with the 1, 5, 3, and 7 positions being the most reactive sites. The synthesis of the 1,5-dibromo derivative is a direct exploitation of this reactivity. Beyond its role as a precursor to the target compound, 2,6-dialkoxynaphthalenes are used as building blocks for more complex molecular architectures. For example, a derivative, 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, has been synthesized and used to create strained cyclophane structures, demonstrating the utility of the 1,5-functionalized 2,6-dialkoxy naphthalene core in materials science. nih.gov

Conversion of this compound to Advanced Intermediates

The two bromine atoms in this compound represent versatile functional handles for further chemical transformations, particularly for carbon-carbon bond formation. Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions.

Potential derivatization pathways include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl or teraryl structures. This reaction is a powerful tool for constructing complex aromatic systems and is widely used in materials and pharmaceutical synthesis. nih.govmdpi.com

Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups onto the naphthalene core. This allows for the synthesis of substituted styrenic compounds, which can be used as monomers for polymerization or as intermediates for other products. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. The resulting di-alkyne could be a valuable monomer for creating conjugated polymers or macrocycles.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

Control over Selectivity and Efficiency in Naphthalene Derivatization

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the bromination reaction. The two methoxy groups at the 2 and 6 positions of the naphthalene ring are strong activating groups and are ortho, para-directing. vaia.comorganicchemistrytutor.comyoutube.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In the case of 2,6-dimethoxynaphthalene, the positions activated by the methoxy groups are:

Position 2-OCH₃ group activates: Positions 1 (ortho) and 3 (ortho).

Position 6-OCH₃ group activates: Positions 5 (ortho) and 7 (ortho).

Based on these electronic effects, the initial bromination is expected to occur at one of the most activated positions, which are 1, 3, 5, and 7. To achieve the desired 1,5-dibromo product, the first bromine atom must add to the 1-position, and the second to the 5-position.

Several factors influence the selectivity and efficiency of this derivatization:

Electronic Effects: The strong electron-donating nature of the methoxy groups significantly increases the nucleophilicity of the naphthalene ring, making the reaction proceed readily. However, this high reactivity can also lead to over-bromination and the formation of a mixture of isomers if the reaction conditions are not carefully controlled. stackexchange.comechemi.com

Steric Hindrance: The methoxy groups and the first bromine substituent can sterically hinder the approach of the second bromine electrophile to certain positions. This can be exploited to favor the formation of the desired isomer.

Reaction Conditions:

Temperature: Lower temperatures generally favor kinetic control, which can lead to a different product distribution than reactions run at higher temperatures (thermodynamic control). stackexchange.com

Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the regioselectivity.

Catalyst: The use of specific catalysts can dramatically alter the isomeric ratio of the products. For instance, in the bromination of naphthalene itself, the use of solid catalysts like KSF clay has been shown to influence the ratio of 1,4- to 1,5-dibromonaphthalene. mdpi.com A similar strategy could be employed for the derivatization of 2,6-dimethoxynaphthalene.

The following table outlines the expected directing effects of the substituents in 2,6-dimethoxynaphthalene and the potential for isomeric products upon dibromination.

Substituent Position Directing Effect Activated Positions Potential Monobromo Products Potential Dibromo Isomers
Methoxy2ortho, para1, 31-Bromo-2,6-dimethoxynaphthalene1,3-Dibromo-2,6-dimethoxynaphthalene
3-Bromo-2,6-dimethoxynaphthaleneThis compound
Methoxy6ortho, para5, 75-Bromo-2,6-dimethoxynaphthalene1,7-Dibromo-2,6-dimethoxynaphthalene
7-Bromo-2,6-dimethoxynaphthalene3,5-Dibromo-2,6-dimethoxynaphthalene
3,7-Dibromo-2,6-dimethoxynaphthalene

Achieving high efficiency and selectivity for this compound therefore requires a careful optimization of these factors to favor substitution at the 1 and 5 positions over the other activated sites. This may involve a multi-step process or the use of advanced catalytic systems to control the regiochemical outcome of the bromination.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational and Resonance Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the bonding environment and electronic structure of the molecule, serving as a crucial tool for structural confirmation.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. thermofisher.com For 1,5-Dibromo-2,6-dimethoxynaphthalene, the spectra would be characterized by vibrations associated with the substituted naphthalene (B1677914) core and the methoxy (B1213986) groups.

Based on analyses of related compounds like 1,5-dimethoxynaphthalene (B158590) and 2-bromo-6-methoxynaphthalene, characteristic vibrational bands can be predicted. nih.govnih.gov

C-H vibrations : Aromatic C-H stretching bands are expected in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the methyl (CH₃) groups of the methoxy substituents would appear around 2987-2901 cm⁻¹. scialert.net

C=C and C-C vibrations : Aromatic C=C stretching vibrations of the naphthalene ring typically occur in the 1625-1430 cm⁻¹ range. scialert.net

C-O vibrations : The C-O stretching vibrations of the aryl ether linkage are characteristic and usually appear as strong bands in the IR spectrum, typically around 1250 cm⁻¹.

C-Br vibrations : The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region, and is often more prominent in the Raman spectrum.

Theoretical DFT calculations on analogues like 2,2',4,4'-tetrabromodiphenyl ether have been used to assign vibrational frequencies with high accuracy. nih.gov A similar combined experimental and theoretical approach for this compound would enable a complete assignment of its vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Methyl C-H Stretch2990 - 2900Medium
Aromatic C=C Stretch1625 - 1430Strong-Medium
C-O (Aryl Ether) Stretch1270 - 1230Strong (IR)
C-Br Stretch600 - 500Medium-Strong

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy : Due to the molecule's C₂h symmetry, the proton spectrum of this compound is expected to be relatively simple.

Aromatic Protons : There are two distinct types of aromatic protons. The protons at the C3 and C7 positions would appear as one signal, and the protons at the C4 and C8 positions would appear as another. These would form an AX or AB spin system, appearing as a pair of doublets. Based on data for 1,5-dibromonaphthalene (B1630475), these signals would likely fall in the range of 7.5-8.0 ppm. chemicalbook.com The electron-donating methoxy groups would shift these signals slightly upfield compared to the unsubstituted analogue.

Methoxy Protons : The six protons of the two equivalent methoxy groups at the C2 and C6 positions would give rise to a single, sharp singlet, typically appearing around 3.9-4.1 ppm.

¹³C NMR Spectroscopy : The symmetry of the molecule means that only six distinct carbon signals would be observed in the proton-decoupled ¹³C NMR spectrum.

Aromatic Carbons : There would be six unique carbon signals for the naphthalene ring: C1/C5, C2/C6, C3/C7, C4/C8, C4a/C8a (bridgehead), and C9/C10 (bridgehead).

Substituent Effects : The carbons attached to the bromine atoms (C1/C5) would be shifted upfield due to the "heavy atom effect," while the carbons bearing the methoxy groups (C2/C6) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The methoxy carbon itself would produce a signal around 55-60 ppm. nih.gov

Analysis of NMR data for various substituted naphthalenes confirms these predictive patterns, making NMR a powerful tool for unambiguous structural verification. vaia.comlookchem.com

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of organic molecules. By providing the exact mass of a compound with high precision, HR-MS allows for the determination of its elemental composition. In the case of this compound, this technique is crucial for confirming its molecular formula and for providing insights into its structure through the analysis of its fragmentation patterns.

Exact Mass Determination

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ⁷⁹Br. The resulting data is presented in Table 1 . The high precision of HR-MS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₀Br₂O₂)

ElementNumber of AtomsIsotopeIsotopic Mass (Da)Total Mass (Da)
Carbon12¹²C12.000000144.000000
Hydrogen10¹H1.00782510.078250
Bromine2⁷⁹Br78.918337157.836674
Oxygen2¹⁶O15.99491531.989830
Total Monoisotopic Mass343.904754

Fragmentation Analysis

The fragmentation pattern of a molecule in mass spectrometry provides a "fingerprint" that is indicative of its structure. Although specific experimental fragmentation data for this compound is not available, a predictive analysis based on the fragmentation of similar aromatic, brominated, and methoxy-substituted compounds can be made.

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) is formed. The presence of two bromine atoms would lead to a characteristic isotopic cluster for the molecular ion, with peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes ([M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙) in an approximate 1:2:1 intensity ratio.

Subsequent fragmentation would likely proceed through several key pathways, as outlined in Table 2 . A primary fragmentation event is often the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable oxonium ion. Another common fragmentation pathway for aromatic ethers is the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O). The bromine atoms can also be lost as bromine radicals (•Br), although this may be less favorable than fragmentation of the methoxy substituents.

Table 2: Predicted Fragmentation Pathways for this compound

Fragmentation PathwayLost FragmentMass of Lost Fragment (Da)Predicted Fragment m/z (for ⁷⁹Br)Plausible Fragment Structure
Loss of a methyl radical•CH₃15.02347328.88128[C₁₁H₇Br₂O₂]⁺
Loss of formaldehydeCH₂O30.01056313.89419[C₁₁H₈Br₂O]⁺˙
Loss of a formyl radical•CHO29.00274314.90201[C₁₁H₉Br₂O]⁺
Loss of a bromine radical•Br78.91834264.98641[C₁₂H₁₀BrO₂]⁺
Loss of a methyl radical followed by CO•CH₃, CO42.98507300.88621[C₁₀H₇Br₂O]⁺

The detailed analysis of these fragmentation patterns, when combined with the high accuracy mass measurements from HR-MS, would provide definitive structural confirmation of this compound.

Computational and Theoretical Frameworks for 1,5 Dibromo 2,6 Dimethoxynaphthalene

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, electronic structures, and other important chemical parameters. For substituted naphthalenes, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), provide a reliable foundation for theoretical analysis.

Electronic Properties: Frontier Molecular Orbitals (FMO) Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

In a theoretical study of 1,5-dimethoxynaphthalene (B158590), the HOMO and LUMO energy levels were calculated to understand its electronic transitions. iau.ir For 1,5-dibromo-2,6-dimethoxynaphthalene, the presence of electron-withdrawing bromine atoms and electron-donating methoxy (B1213986) groups would significantly influence the energies of the FMOs. The bromine atoms are expected to lower the energy of both the HOMO and LUMO, while the methoxy groups would raise them. The interplay of these substituent effects would determine the final HOMO-LUMO gap, which is a key parameter for predicting the molecule's reactivity and its potential use in electronic materials.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Naphthalene (B1677914)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: This table provides hypothetical values to illustrate the output of an FMO analysis and does not represent actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution within a molecule. It examines the interactions between filled and vacant orbitals, offering insights into charge transfer, hyperconjugation, and the nature of chemical bonds.

For a molecule like this compound, NBO analysis would reveal the partial charges on each atom, highlighting the effects of the electronegative bromine and oxygen atoms. This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules. Furthermore, NBO analysis describes the hybridization of the atomic orbitals, confirming the sp² character of the carbon atoms in the naphthalene ring and the sp³ character of the carbon atoms in the methoxy groups. A detailed NBO study on 1,5-dimethoxynaphthalene has provided such insights into its electronic structure. iau.ir

Theoretical Spectroscopy and Vibrational Frequency Calculations

Computational methods are invaluable for interpreting and predicting the vibrational spectra of molecules, such as those obtained from infrared (IR) and Raman spectroscopy. These techniques probe the vibrational modes of a molecule, which are characteristic of its structure and bonding.

Ab Initio and Semi-Empirical Methods for Vibrational Spectra Prediction

Theoretical vibrational frequencies can be calculated using various computational methods, including ab initio and DFT approaches. These calculations provide a set of vibrational modes and their corresponding frequencies. For 1,5-dimethoxynaphthalene, DFT calculations have been successfully used to compute the vibrational frequencies. iau.ir

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical factor. These scaled theoretical frequencies can then be used to assign the bands observed in the experimental IR and Raman spectra.

Validation of Experimental Spectroscopic Data through Computational Modeling

One of the key applications of theoretical vibrational frequency calculations is the validation and interpretation of experimental spectroscopic data. By comparing the calculated and experimental spectra, each vibrational band can be assigned to a specific motion of the atoms within the molecule.

For instance, in a study of 1,5-dimethoxynaphthalene, the calculated vibrational spectra showed excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational modes. iau.ir A similar computational approach for this compound would be instrumental in interpreting its experimental IR and Raman spectra, helping to identify the characteristic vibrational modes associated with the C-Br, C-O, and other functional groups in the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Naphthalene

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
1310029762975C-H stretch
2162015551554C=C stretch
3125012001202C-O stretch
4780749750C-H bend

Note: This table is a hypothetical example to demonstrate the comparison and validation process and does not represent actual data for this compound.

Molecular Dynamics and Simulation Studies for Conformational Space and Dynamics

A comprehensive search of scientific literature reveals a notable absence of specific molecular dynamics and simulation studies focused on this compound. Consequently, detailed research findings, including data on its conformational space, dynamic behavior, and associated energy landscapes, are not available in published studies.

Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for investigating the conformational preferences of substituted aromatic compounds. For a molecule like this compound, such studies would theoretically provide insight into the rotational barriers of the methoxy groups and the planarity of the naphthalene ring system as influenced by the bulky bromo- and methoxy-substituents. Key parameters that would typically be determined from such simulations are presented in the hypothetical data table below for illustrative purposes, but it is important to note that the values are not derived from actual experimental or computational data for this specific compound.

Table 4.3.1: Hypothetical Conformational Parameters for this compound (Note: Data is for illustrative purposes only and is not based on published research.)

ParameterHypothetical Value RangeDescription
C1-C2-O-CH3 Dihedral AngleNot AvailableDescribes the rotation of the methoxy group at position 2.
C5-C6-O-CH3 Dihedral AngleNot AvailableDescribes the rotation of the methoxy group at position 6.
Rotational Energy BarrierNot AvailableThe energy required to rotate the methoxy groups.
Ring Puckering ParametersNot AvailableQuantifies any deviation of the naphthalene core from planarity.

Without dedicated computational studies, the exploration of the conformational space and the dynamic properties of this compound remains an area for future research.

Applications in Advanced Materials and Polymer Science

Integration of 1,5-Dibromo-2,6-dimethoxynaphthalene in Conjugated Polymer Synthesis

The bifunctional nature of this compound, featuring two reactive bromine sites, renders it a valuable monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit unique electronic and optical properties, making them suitable for a range of applications in organic electronics.

Ni-Catalyzed Polycondensation and Suzuki Coupling Strategies for Polynaphthalene Derivatives

Nickel-catalyzed polycondensation and palladium-catalyzed Suzuki coupling are powerful methods for the synthesis of polynaphthalene derivatives from dihalogenated naphthalene (B1677914) monomers like this compound.

In a typical Ni-catalyzed polycondensation, a zerovalent nickel complex, often generated in situ from a nickel(II) salt and a reducing agent, is used to couple the aryl halide monomers. For instance, a procedure analogous to the Yamamoto coupling can be employed. While specific studies on the homopolymerization of this compound are not extensively detailed in the provided literature, related research on 2,6-dibromo-1,5-dialkoxynaphthalenes provides a strong model. The polymerization of a dihexyloxy derivative, for example, was achieved using a Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) and 2,2'-bipyridine system in a mixed solvent of DMF and THF at 70°C, yielding a yellow solid polymer.

Suzuki coupling, a versatile cross-coupling reaction, is also employed to create copolymers. In this approach, this compound can be reacted with a diboronic acid or its ester, such as 1,4-phenylenediboronic acid ester, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base (e.g., Na₂CO₃). This reaction typically proceeds in a biphasic solvent system, such as THF and water, at elevated temperatures to yield an alternating copolymer.

Polymerization Method Catalyst System Co-monomer (for Copolymers) Typical Reaction Conditions Resulting Polymer Type
Ni-Catalyzed PolycondensationNi(cod)₂ / 2,2'-bipyridineNoneDMF/THF, 70°CHomopolymer
Suzuki CouplingPd(PPh₃)₄ / Na₂CO₃1,4-Phenylenediboronic acid esterTHF/H₂O, 70°CAlternating Copolymer

Design and Synthesis of Naphthalene-Based Homopolymers and Copolymers

The synthesis of both homopolymers and copolymers from naphthalene-based monomers allows for the tuning of material properties. Homopolymers derived from this compound would feature a backbone consisting solely of repeating 2,6-dimethoxynaphthalene-1,5-diyl units. The synthesis of such polymers can be challenging due to steric hindrance from substituents, which can affect the achievable molecular weight and yield.

Copolymerization offers a strategy to overcome some of these synthetic hurdles and to introduce different electronic or physical properties into the polymer chain. By reacting this compound with a co-monomer like a phenylene-diboronic acid ester, the resulting copolymer benefits from the properties of both monomer units. For example, the incorporation of phenylene units can influence the polymer's solubility, morphology, and electronic energy levels.

Structure-Property Relationships in Poly(naphthalene) Systems

The structure of polynaphthalene systems directly dictates their physical and electronic properties. The linkage points on the naphthalene ring (e.g., 1,5- vs. 2,6-) and the nature of the alkoxy substituents significantly influence the polymer's conformation and, consequently, its electronic and optical characteristics.

Polymers derived from 2,6-linked naphthalene units with 1,5-dialkoxy substituents have been shown to exhibit strong bluish-purple photoluminescence in solution, with high quantum efficiencies. This suggests that polymers based on this compound would also be expected to be emissive materials. The dimethoxy groups enhance solubility and can influence the polymer's packing in the solid state, which in turn affects charge transport and luminescence in thin films. The steric interactions between the alkoxy groups and the polymer backbone can lead to a more twisted conformation, which may result in a blue-shifted absorption and emission compared to more planar analogues.

Precursor for Nanographenes and Extended Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid and well-defined structure of this compound makes it an excellent starting material for the bottom-up synthesis of complex nanographenes and other extended polycyclic aromatic hydrocarbons through on-surface synthesis techniques.

On-Surface Synthesis of Extended Aromatic Systems and Zethrenes

On-surface synthesis, typically performed under ultrahigh vacuum (UHV) conditions, utilizes thermally induced reactions of precursor molecules on a catalytic metal surface to construct atomically precise nanostructures. This compound can be a key starting material in a multi-step synthesis to create more complex precursors for these on-surface reactions.

For instance, this compound can be converted to 2,6-dimethoxy-1,5-diphenylnaphthalene via a Suzuki coupling reaction with phenylboronic acid. nih.gov Subsequent chemical modifications can then yield a more elaborate precursor molecule, such as 2,6-dibromo-1,5-diphenylnaphthalene. nih.gov When this precursor is deposited onto a Au(111) surface and annealed, it undergoes a series of on-surface reactions, including dehalogenation and cyclodehydrogenation, to form a chiral graphene nanoribbon with a unique mixed-edge structure. nih.gov This demonstrates the utility of this compound as a foundational block for creating larger, well-defined aromatic systems.

Starting Material Intermediate Final Precursor for On-Surface Synthesis On-Surface Reaction Resulting Nanostructure
This compound2,6-Dimethoxy-1,5-diphenylnaphthalene2,6-Dibromo-1,5-diphenylnaphthaleneDehalogenation and Cyclodehydrogenation on Au(111)Chiral Graphene Nanoribbon nih.gov

Fabrication of Zethrene (B12695984) Derivatives for Optoelectronic and Spintronic Applications

While the direct synthesis of zethrene derivatives from this compound is not explicitly detailed, the principles of on-surface synthesis demonstrated in the formation of graphene nanoribbons are directly applicable to the fabrication of other complex PAHs like zethrenes. Zethrenes are a class of PAHs containing a pro-aromatic zethrene core, which gives them unique electronic properties, including a significant diradical character and a small energy gap. These characteristics make them highly interesting for applications in optoelectronics and spintronics.

The bottom-up synthesis of zethrene derivatives on a surface would allow for the creation of precisely defined structures with tailored electronic and magnetic properties. By designing appropriate precursor molecules derived from building blocks like this compound, it is conceivable to direct the on-surface reactions to form specific zethrene isomers. The resulting atomically precise zethrene-based nanostructures could function as components in novel electronic devices, such as field-effect transistors, or as elements in spintronic devices that utilize the intrinsic spin properties of the molecules.

Influence of Molecular Design on Electronic Band Gaps and Ground States in Nanographenes

While direct studies on this compound for nanographene synthesis are not extensively documented in publicly available research, the foundational principles of on-surface synthesis using similar dibrominated aromatic precursors provide valuable insights. For instance, the related compound 1,5-dibromo-2,6-dimethylnaphthalene has been investigated for its potential in forming graphene nanoribbon motifs. In such syntheses, the bromine atoms facilitate surface-catalyzed polymerization, and subsequent cyclodehydrogenation reactions can lead to the formation of extended graphene-like structures.

The molecular design of the precursor is critical in determining the electronic properties of the resulting nanographenes. The methoxy (B1213986) groups (-OCH3) in this compound are electron-donating, which would likely influence the electronic bandgap of any resulting nanographene structure. The introduction of these electron-rich moieties can raise the energy levels of the highest occupied molecular orbital (HOMO), thereby potentially reducing the bandgap and tuning the material's conductivity. The precise arrangement of these groups on the naphthalene core dictates the geometry and electronic ground state of the final nanostructure.

Table 1: Comparison of Precursor Molecules in Nanographene Synthesis

Precursor MoleculeFunctional GroupsPotential Influence on Nanographene Properties
1,5-Dibromo-2,6-dimethylnaphthaleneBromo, MethylServes as a structural precursor for graphene nanoribbons.
This compoundBromo, MethoxyThe electron-donating methoxy groups are expected to modulate the electronic bandgap.

Role in Functional Materials and Supramolecular Architectures

The reactivity of the carbon-bromine bonds and the electronic nature of the methoxy groups make this compound a versatile component in the construction of a variety of functional materials.

Building Block for Organic Electronic Devices and Semiconductor Materials

As a brominated aromatic compound, this compound can serve as a monomer in cross-coupling reactions, such as Suzuki or Stille coupling, to synthesize conjugated polymers. These polymers, incorporating the electron-rich 2,6-dimethoxynaphthalene (B181337) unit, are of interest for applications in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The methoxy groups enhance the electron-donating character of the naphthalene core, which can be beneficial for hole-transporting materials. The ability to undergo polymerization through its two bromine atoms allows for the creation of well-defined polymeric semiconductor materials.

Ligand Design and Metal Complexation Strategies

While specific research on this compound in ligand design is limited, the naphthalene scaffold is a common motif in the design of ligands for metal complexes. The bromo-substituents can be converted to other functional groups, enabling the creation of chelating sites for metal ions. The methoxy groups can also influence the coordination chemistry by modifying the electronic properties of the ligand or through direct coordination in some cases. The resulting metal complexes could find applications in catalysis, sensing, or as components in metal-organic frameworks (MOFs).

Rational Design of Donor-Acceptor (D-A) Copolymers

In the rational design of donor-acceptor (D-A) copolymers, this compound can function as a building block for the donor segment. By copolymerizing it with an electron-accepting monomer, a D-A copolymer with tailored optoelectronic properties can be synthesized. The electron-donating nature of the 2,6-dimethoxynaphthalene unit would contribute to a higher HOMO level in the resulting polymer, which is a key parameter in tuning the bandgap and absorption spectrum of the material. Such D-A copolymers are central to the development of organic solar cells and other optoelectronic devices. The dibromo functionality allows for its incorporation into the polymer backbone through established polymerization techniques.

Table 2: Potential Roles of this compound in Functional Materials

Application AreaRole of this compoundKey Structural Features
Organic ElectronicsMonomer for conjugated polymersTwo reactive bromine atoms for polymerization, electron-rich naphthalene core.
Ligand DesignPrecursor for ligand synthesisModifiable bromine and methoxy groups.
Donor-Acceptor CopolymersDonor monomerElectron-donating 2,6-dimethoxynaphthalene unit.

Intermolecular Interactions and Crystal Engineering Principles

Hydrogen Bonding Networks and π-Stacking Interactions6.2.1. Analysis of C-H···O and other Weak Hydrogen Bonds6.2.2. Role of π-π Stacking in Crystal Packing and Supramolecular Structures

To provide the requested detailed analysis, the crystal structure of 1,5-Dibromo-2,6-dimethoxynaphthalene would need to be determined experimentally through techniques like X-ray crystallography. Following this, computational studies could be performed to elaborate on the strength and nature of the observed intermolecular interactions. Without this fundamental data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A thorough investigation into the intermolecular interactions and crystal engineering principles of the chemical compound this compound is currently hindered by the absence of its published crystal structure in publicly accessible scientific databases. The specific arrangement of molecules within a crystal lattice, which is determined through techniques like single-crystal X-ray diffraction, is fundamental to understanding the non-covalent interactions that govern its self-assembly.

Crystal engineering is a field of study that focuses on the design and synthesis of solid-state structures with desired properties, which is largely achieved by controlling the intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions would be anticipated to play a crucial role in its solid-state architecture. These include:

Halogen Bonding: The bromine atoms in the molecule are potential halogen bond donors. This type of interaction, where a halogen atom acts as an electrophilic species, can form directional bonds with nucleophilic atoms (like oxygen from the methoxy (B1213986) groups of a neighboring molecule), significantly influencing the crystal packing.

Hydrogen Bonding: Weak C-H···O hydrogen bonds could form between the hydrogen atoms of the naphthalene (B1677914) ring or the methoxy groups and the oxygen atoms of adjacent molecules.

π-π Stacking: The aromatic naphthalene core allows for potential π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure.

The interplay and hierarchy of these interactions dictate the final supramolecular assembly. By understanding and controlling these interactions, it is possible to tailor the self-assembly process to create materials with specific physical and chemical properties.

However, without the precise atomic coordinates and unit cell parameters that a crystallographic study provides, any discussion on the specific non-covalent interactions at play in the self-assembly of this compound would be purely speculative. Detailed research findings, including data on bond lengths, bond angles, and intermolecular distances, are essential for a scientifically accurate analysis.

While studies on related compounds, such as 1,5-Dibromo-2,6-dimethylnaphthalene, are available and indicate the presence of intermolecular halogen bonds in their solid-state structures, these findings cannot be directly extrapolated to this compound due to the differing electronic and steric effects of methoxy versus methyl groups.

Therefore, the scientific community awaits the synthesis of suitable single crystals and a subsequent X-ray diffraction study of this compound to elucidate its supramolecular architecture and provide the necessary data for a comprehensive analysis of how non-covalent interactions tailor its self-assembly.

Reactivity and Reaction Mechanism Studies

Surface-Confined Reactions of 1,5-Dibromo-2,6-dimethoxynaphthalene Analogues

On-surface synthesis has emerged as a powerful technique for constructing atomically precise low-dimensional materials. researchgate.net In this approach, precursor molecules are deposited onto a solid surface, typically a single crystal metal, and subsequent chemical reactions are induced by thermal annealing. This method allows for the direct visualization of reactants, intermediates, and products with high resolution using techniques like scanning tunneling microscopy (STM). nih.gov

The Ullmann coupling reaction, a classic method for forming carbon-carbon bonds, has been successfully adapted for on-surface synthesis. uzh.ch This reaction typically involves the dehalogenation of aryl halides on catalytically active metal surfaces, such as gold, silver, and copper, followed by the formation of organometallic intermediates and finally, covalent C-C bond formation. uzh.ch The choice of substrate significantly influences the reaction pathway and the morphology of the resulting structures. nih.gov

For analogues of this compound, such as other dibromo-aromatic precursors, deposition onto surfaces like Au(111), Ag(111), or Cu(111) at elevated temperatures leads to the cleavage of the carbon-bromine bonds. nih.govecust.edu.cn The resulting radical species can then couple to form polymeric chains or other ordered nanostructures. rsc.org The Au(111) surface, with its characteristic herringbone reconstruction, can act as a template to direct the growth of these structures, leading to the formation of highly ordered arrays of parallel nanoribbons. rsc.org While Cu and Ag surfaces are also effective for Ullmann coupling, they can exhibit different catalytic activities and may lead to the formation of different intermediate structures. nih.govecust.edu.cn For instance, the use of dosed copper atoms on an Au(111) surface has been shown to enhance the efficiency of Ullmann coupling for aryl chlorides, which are typically less reactive than aryl bromides. rsc.org

Metal SubstrateTypical Reaction Temperature RangeKey Characteristics in Ullmann CouplingReference
Au(111)200-400 °CRelatively inert, allows for high molecular mobility. Surface reconstruction can act as a template. ecust.edu.cnrsc.org
Ag(111)150-350 °CMore reactive than gold, can form stable organometallic intermediates. nih.gov
Cu(111)100-300 °CHighly reactive, promotes C-Br bond cleavage at lower temperatures. nih.gov

While direct studies on this compound were not prevalent in the searched literature, research on analogous systems with different substituents provides valuable insights. The presence and position of substituent groups on the aromatic backbone of precursor molecules can significantly influence the on-surface reaction pathways and the final product architecture. For instance, pendant groups can introduce steric hindrance, which may direct the coupling to occur in a specific stereoselective manner. uzh.ch

In the context of analogues, the methoxy (B1213986) groups in this compound would be expected to influence the adsorption geometry of the molecule on the metal surface. These groups could also affect the electronic properties of the naphthalene (B1677914) core, potentially altering the reactivity of the carbon-bromine bonds. Further research would be needed to fully elucidate the specific role of the dimethoxy substitution pattern in on-surface reactions.

Following the initial intermolecular Ullmann coupling, a subsequent intramolecular cyclodehydrogenation step can be thermally induced to form planar, fully aromatic structures like graphene nanoribbons (GNRs). rsc.org This process involves the formation of new C-C bonds between adjacent aromatic units within the polymer chains, accompanied by the dissociation of hydrogen atoms. rsc.orgnih.gov The metal surface plays a crucial catalytic role in this step as well. csic.es

The structure of the precursor molecule dictates the final geometry of the GNR, including its width and edge structure (e.g., armchair or zigzag), which in turn determine its electronic properties. researchgate.netnih.gov For example, the on-surface synthesis of a chiral graphene nanoribbon has been demonstrated using 2,6-dibromo-1,5-diphenylnaphthalene as a precursor on a Au(111) surface. nih.govresearchgate.net This highlights the potential for designing precursors like this compound analogues to create GNRs with specific, tailored properties. nih.gov Theoretical calculations on anthracene-fused zigzag GNRs, for instance, have predicted spin-polarized edge-states and a narrow bandgap. nih.gov

Organometallic Intermediates and Catalytic Transformations

The reactions of this compound are not limited to on-surface synthesis. This compound also serves as a valuable building block in traditional solution-phase organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

During on-surface Ullmann-type reactions, the dehalogenated aryl species often coordinate with metal adatoms from the substrate to form stable organometallic intermediates. nih.govrsc.org These intermediates can self-assemble into ordered structures, such as chains or networks, before undergoing covalent coupling. nih.gov The formation of these organometallic structures is a critical step in the reaction mechanism, as it brings the reactive species into close proximity and in the correct orientation for subsequent bond formation. researchgate.net

The characterization of these transient organometallic species is typically performed using surface-sensitive techniques like STM and X-ray photoelectron spectroscopy (XPS). nih.govrsc.org These methods provide information about the chemical state of the elements involved and the geometric arrangement of the molecules on the surface.

In solution-phase synthesis, the carbon-bromine bonds of this compound and its analogues are reactive sites for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a powerful tool for forming new carbon-carbon bonds. mdpi.com

This reaction is widely used in organic synthesis to construct complex molecules, including biaryls and other conjugated systems. nih.govresearchgate.net For a bromo-naphthalene scaffold, the Suzuki-Miyaura reaction can be employed to introduce a variety of aryl or other organic fragments at the positions of the bromine atoms. The efficiency of these reactions often depends on the choice of palladium catalyst, ligands, base, and solvent. mdpi.commdpi.com

Reaction TypeCatalyst/ReagentsTypical SubstratesProduct TypeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Base (e.g., K₃PO₄)Aryl/heteroaryl boronic acidsBiaryl and heteroaryl-aryl compounds mdpi.com
Suzuki-Miyaura CouplingPd(OAc)₂, Ligand (e.g., DPPE)AlkynylaluminumsAryl substituted conjugated enediynes nih.gov
Suzuki-Miyaura CouplingPd₂(dba)₃, Ligand (e.g., TFP)AlkynylaluminumsUnsymmetrical 1,3-diynes nih.gov

The naphthalene sulfonamide scaffold, which can be derived from naphthalene precursors, has been explored for its biological activities, and palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors are a key strategy for generating diverse libraries of compounds for structure-activity relationship studies. nih.gov

Role of this compound as a Reactive Synthon in Organic Synthesis

This compound is a specialized aromatic compound that holds potential as a key building block, or synthon, in the field of organic synthesis. Its structure, featuring a rigid naphthalene core functionalized with two methoxy groups and two bromine atoms at specific positions, makes it a candidate for constructing complex, multi-cyclic, and polymeric structures. The bromine atoms at the C1 and C5 positions are reactive sites, capable of participating in a variety of carbon-carbon bond-forming reactions, while the electron-donating methoxy groups at C2 and C6 can influence the reactivity of the naphthalene ring system.

While detailed studies on the reactivity of this compound itself are limited in publicly accessible literature, its role as a reactive synthon can be understood by examining the synthetic applications of structurally analogous compounds. A closely related derivative, 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, demonstrates the utility of the 1,5-disubstituted-2,6-dialkoxynaphthalene scaffold in the synthesis of complex macrocycles known as cyclophanes.

In a notable example, this analogue is used as the foundational naphthalene-containing unit to construct a 2.2naphthalenoparacyclophane-1,13-diene. nih.gov This synthesis showcases a multi-step process where the dibrominated naphthalene derivative is a critical starting material. The key reaction involves the formation of a dithia3.3naphthalenoparacyclophane through a cyclization reaction with 1,4-benzenedimethanethiol. nih.gov This transformation highlights the ability of the reactive groups at the 1 and 5 positions to engage in bond formation to create large, strained ring systems.

The reaction proceeds under dilute conditions, which favors the intramolecular cyclization required to form the desired macrocyclic structure. nih.gov The resulting dithia-cyclophane is then subjected to further chemical modifications to yield the final naphthalenoparacyclophanediene. nih.gov The successful synthesis of this intricate molecule underscores the importance of the specific substitution pattern on the naphthalene core, which directs the geometry and connectivity of the final product.

The research findings related to this synthesis are summarized in the table below, detailing the specific reaction step involving the naphthalene-based synthon.

Reactant 1Reactant 2ProductReaction TypeConditions
1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene1,4-BenzenedimethanethiolDithia3.3naphthalenoparacyclophaneCyclizationDilute, over 3 days

This synthetic strategy illustrates the potential of 1,5-disubstituted-2,6-dialkoxynaphthalenes, including this compound, to serve as synthons for advanced materials. The principles of this reaction, particularly the use of the 1,5-substitution pattern to bridge the naphthalene unit with other aromatic systems, could be applied to create novel polymers, chiral ligands, and materials with unique optoelectronic properties. nih.gov The reactivity of the carbon-bromine bonds would likely be exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to build extended π-conjugated systems.

Future Directions and Emerging Research Avenues

Development of Novel Naphthalene-Based Functional Materials with Tunable Properties

The pursuit of advanced functional materials with precisely controlled electronic and optical properties is a cornerstone of modern materials science. 1,5-Dibromo-2,6-dimethoxynaphthalene serves as an ideal precursor for the synthesis of novel naphthalene-based polymers and extended two-dimensional networks. The two bromine atoms provide reactive sites for polymerization reactions, such as Ullmann coupling, which allows for the formation of carbon-carbon bonds between naphthalene (B1677914) units. mdpi.comresearchgate.netrsc.org This bottom-up approach to creating carbon-based nanostructures is a promising strategy for developing high-precision electronic devices. mdpi.com

Future research will likely focus on harnessing the dehalogenative homocoupling of this compound to create well-defined oligomers and polymers. The methoxy (B1213986) groups are expected to play a crucial role in tuning the properties of these resulting materials. Unlike methyl groups, the oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated to the aromatic system, thereby influencing the electronic bandgap and charge carrier mobility of the resulting polymers. This tunability is a key aspect in the design of organic semiconductors for applications in transistors and photovoltaic devices. Furthermore, the presence of these methoxy groups can enhance the solubility and processability of the resulting polymers, a significant advantage for device fabrication. rsc.org

The on-surface synthesis of graphene nanoribbons (GNRs) from custom-designed molecular precursors has emerged as a powerful technique to create atomically precise carbon nanostructures. nih.govacs.orgresearchgate.net By analogy with related dibromo-aromatic compounds, this compound could be a valuable precursor for the synthesis of novel GNRs with tailored electronic properties. The methoxy groups could introduce periodic modifications to the GNR structure, thereby engineering its bandgap and creating opportunities for new electronic and spintronic devices. acs.orgsciencedaily.com

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

In parallel with experimental efforts, advanced computational modeling will be instrumental in accelerating the discovery and design of new materials derived from this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the electronic structure, bandgap, and charge transport properties of hypothetical polymers and nanostructures before their synthesis. nih.govmdpi.com This predictive capability allows for the rational design of materials with desired functionalities, saving significant experimental time and resources.

Computational studies can also provide deep mechanistic insights into the chemical reactions involving this compound. For example, modeling the Ullmann coupling reaction on different metal surfaces can elucidate the reaction pathways, identify key intermediates, and determine the activation energies for each step. acs.org Understanding these fundamental mechanisms is crucial for optimizing reaction conditions to achieve high yields and selectivity for the desired products. Molecular dynamics simulations can be used to model the self-assembly and packing of naphthalene-based polymers, providing insights into their morphology and structure-property relationships. researchgate.netosti.gov

Exploration of Complex Supramolecular Architectures and Self-Assembled Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. acs.org this compound is an excellent candidate for the construction of intricate supramolecular architectures due to its potential for engaging in various intermolecular interactions, most notably halogen bonding. nih.govresearchgate.netresearchgate.net The bromine atoms on the naphthalene core can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules to direct their self-assembly into well-defined one-, two-, or three-dimensional structures.

Future research in this area will explore the self-assembly of this compound and its derivatives into liquid crystals, gels, and porous organic frameworks. The interplay between halogen bonding, π-π stacking of the naphthalene cores, and van der Waals interactions will be a key focus of these investigations. The methoxy groups can also participate in hydrogen bonding, further influencing the directionality and stability of the resulting supramolecular assemblies. The ability to control the self-assembly process through careful molecular design opens up possibilities for creating materials with applications in sensing, catalysis, and molecular recognition.

Mechanistic Investigations of Surface-Confined Polymerization and Cyclization Processes

The synthesis of atomically precise materials on surfaces offers unparalleled control over their structure and properties. researchgate.net The study of surface-confined reactions provides a unique opportunity to understand reaction mechanisms at the single-molecule level. Future research will undoubtedly focus on detailed mechanistic investigations of the polymerization and subsequent cyclization reactions of this compound on various solid surfaces, such as gold, silver, and copper. acs.orgrsc.org

Techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (AFM) will be employed to visualize individual molecules and track their chemical transformations in real-time. These studies will aim to understand the role of the surface in catalyzing the dehalogenation and C-C bond formation steps of the Ullmann coupling. researchgate.net A key area of investigation will be the influence of the methoxy groups on the reaction pathways and the structure of the final products. For instance, the electronic and steric effects of the methoxy groups could alter the adsorption geometry of the molecule on the surface, influence the stability of reaction intermediates, and potentially steer the reaction towards different outcomes compared to analogous molecules with other substituents. A thorough understanding of these surface-confined reactions is essential for the bottom-up fabrication of next-generation electronic and quantum devices. sciencedaily.com

Q & A

Q. What are the standard synthetic routes for 1,5-Dibromo-2,6-dimethoxynaphthalene?

A common approach involves halogenation and etherification of naphthalene derivatives. For example:

  • Step 1 : Start with a dihydroxynaphthalene precursor (e.g., 1,5-dihydroxynaphthalene).
  • Step 2 : Bromination using brominating agents (e.g., Br₂ or PBr₃) under controlled conditions to introduce bromine at positions 1 and 5 .
  • Step 3 : Methoxylation via nucleophilic substitution (e.g., using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃) to install methoxy groups at positions 2 and 6 .
  • Purification : Column chromatography or recrystallization ensures purity. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Key Parameters :

StepReagents/ConditionsSolventReaction Time
BrominationBr₂, FeCl₃ (catalyst)DCM4–6 h
MethoxylationCH₃I, K₂CO₃DMF2–4 h

Q. What spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. Methoxy groups (-OCH₃) typically resonate at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), while aromatic protons adjacent to bromine show deshielding .
  • FT-IR : Confirm C-Br (500–600 cm⁻¹) and C-O (1250 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., 356.02 g/mol for C₁₂H₁₀Br₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectroscopic data?

  • Scenario : Unexpected byproducts (e.g., diketones from side reactions) .
  • Methodology :
    • Vary Reaction Conditions : Adjust temperature, solvent polarity, or stoichiometry to suppress side pathways.
    • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography or 2D NMR) to confirm ambiguous signals .
    • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. How to design derivatives for material science or medicinal applications?

  • Material Science : Replace methoxy groups with electron-withdrawing substituents (e.g., -CF₃) to enhance electronic properties for organic semiconductors .
  • Medicinal Chemistry : Introduce bioisosteres (e.g., -SO₂NH₂) at bromine positions to improve pharmacokinetic properties .
  • Screening : Use high-throughput synthesis (e.g., parallel reactors) and evaluate properties via cyclic voltammetry (electrochemical stability) or antimicrobial assays .

Methodological Considerations

Q. How to optimize reaction conditions using factorial design?

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Design : 2³ factorial matrix to assess main effects and interactions .
  • Analysis : ANOVA identifies significant factors. For example, solvent polarity (DMF vs. THF) may dominate yield variation .

Q. What are the stability and storage protocols for this compound?

  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store in inert atmosphere (N₂) at -20°C .
  • Decomposition Products : Monitor for HBr release (pH strips) or discoloration (UV-Vis) .

Q. What toxicity and handling precautions are required?

  • Hazards : Skin/eye irritation (Category 2A), acute toxicity (LD₅₀ > 2000 mg/kg, oral) .
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis .
  • Waste Disposal : Neutralize with NaHCO₃ before incineration .

Future Directions

Q. How can AI enhance research on this compound?

  • Smart Laboratories : Autonomous optimization of bromination conditions via real-time feedback loops (e.g., AI-driven reaction monitoring) .
  • Molecular Dynamics Simulations : Predict crystal packing or solubility using COMSOL Multiphysics-integrated models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.